2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine
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Overview
Description
2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused bicyclic system, which is a characteristic feature of imidazo[1,2-a]pyridines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the use of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of K₂S₂O₈ and a catalytic amount of I₂ .
Industrial Production Methods
Industrial production methods for this compound often involve solvent- and catalyst-free synthesis under microwave irradiation, which provides a more environmentally friendly and efficient approach .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Uniqueness
2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine stands out due to its unique structural features and diverse range of applications. Its sulfonyl group and dimethylpiperidinyl moiety contribute to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C20H23N3O2S |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[3-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C20H23N3O2S/c1-15-10-16(2)13-23(12-15)26(24,25)18-7-5-6-17(11-18)19-14-22-9-4-3-8-20(22)21-19/h3-9,11,14-16H,10,12-13H2,1-2H3 |
InChI Key |
NMJSVLKCZCJSDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=CC4=N3)C |
Origin of Product |
United States |
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